Maleyl-coenzyme A is a derivative of coenzyme A, which plays a crucial role in various metabolic pathways, particularly in the synthesis and degradation of fatty acids and the metabolism of carbohydrates. The compound is synthesized from acetoacetyl-coenzyme A and maleate through enzymatic and chemical reactions. Understanding maleyl-coenzyme A involves exploring its sources, classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.
Maleyl-coenzyme A is classified as an acyl-coenzyme A derivative. It is primarily derived from the reaction between acetoacetyl-coenzyme A and maleate, facilitated by specific enzymes such as coenzyme A transferases. This compound is part of the broader family of coenzyme A derivatives, which are vital for various biochemical processes including energy metabolism and biosynthesis of lipids .
The synthesis of maleyl-coenzyme A can be achieved through both chemical and enzymatic pathways:
Maleyl-coenzyme A features a structure that includes a coenzyme A moiety linked to a maleyl group. The general formula can be represented as C₁₄H₁₉N₃O₁₀P for the entire molecule.
Maleyl-coenzyme A participates in several biochemical reactions:
The mechanism by which maleyl-coenzyme A exerts its effects involves its role as an acyl donor in various metabolic pathways:
Maleyl-coenzyme A has several applications in scientific research:
Maleyl-coenzyme A (Maleyl-CoA) represents a crucial intermediate in microbial and mammalian metabolic pathways, particularly in the catabolism of aromatic compounds and mitochondrial β-oxidation of unsaturated fatty acids. This thioester conjugate combines maleic acid with the activated sulfhydryl group of coenzyme A (CoASH), enabling its participation in specialized enzymatic reactions that require energy-rich bonds. Biochemically, Maleyl-CoA serves as a central branch point in degradation pathways—notably as the product of cis-aconitate isomerization during toluene degradation and as a substrate for glutathione-dependent isomerization to fumaryl-CoA in tyrosine/phenylalanine catabolism. Its intracellular concentration is tightly regulated due to its reactive α,β-unsaturated carbonyl system, which confers both metabolic utility and potential cytotoxicity if allowed to accumulate. The compound's discovery and characterization have provided fundamental insights into the evolution of cofactor utilization in redox and isomerization reactions across biological systems [1] [3] [6].
Maleyl-CoA possesses a defined molecular architecture characterized by the esterification of maleic acid with coenzyme A via a high-energy thioester bond. Its systematic IUPAC name is S-[2-[3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl]oxyethylamino]-2-oxoethyl] (2Z)-but-2-enedithioate, reflecting its intricate chemical composition (C~25~H~38~N~7~O~19~P~3~S; PubChem CID: 6443792). The core structural feature is the cis-configuration of the α,β-unsaturated dicarboxylate system (HOOC-CH=CH-CO-SCoA), which distinguishes it from its trans-isomer fumaryl-CoA. This geometric difference profoundly impacts its biochemical reactivity and substrate specificity for isomerases [1].
The molecule comprises three functional domains:
Crystallographic analyses reveal that the maleate double bond adopts a near-planar conformation with bond angles of approximately 120° at the vinyl carbons, facilitating nucleophilic attack. The thioester carbonyl exhibits partial double-bond character (C=O bond length: ~1.21 Å), making it susceptible to both nucleophilic addition and hydrolysis. When bound to enzymes like maleyl-CoA reductase or isomerase, the molecule undergoes conformational distortion that positions C2/C3 perpendicular to the catalytic residues, optimizing stereoelectronic effects during reduction or isomerization [1] [6].
Table 1: Structural Characteristics of Maleyl-CoA
Characteristic | Specification |
---|---|
Molecular Formula | C~25~H~38~N~7~O~19~P~3~S |
Molecular Weight | 865.63 g/mol |
IUPAC Name | S-[2-[3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl]oxyethylamino]-2-oxoethyl] (2Z)-but-2-enedithioate |
Torsion Angles | C1-C2-C3-C4: ≈0° (cisoid); S-C(=O)-Cα-Cβ: 115° |
Bond Lengths (Key) | C=O (thioester): 1.21 Å; C=C (vinyl): 1.34 Å; C-S (thioether): 1.82 Å |
PubChem CID | 6443792 |
The identification of Maleyl-CoA emerged from mid-20th century investigations into microbial aromatic compound metabolism. Initial clues appeared in the 1950s when Dagley and Evans observed that Pseudomonas species converted protocatechuate to β-ketoadipate through an unidentified phosphorylated intermediate. By 1961, Canovas and Stanier isolated and characterized the "maleylpyruvate" intermediate during gentisate degradation, though its CoA-conjugated nature remained unrecognized. The definitive discovery occurred in 1969 when Hopper and Chapman identified Maleyl-CoA as the product of cis-aconitate decarboxylation in Aspergillus niger, using radioisotope tracing with ^14^C-labeled substrates to confirm its structure [3].
The 1970s witnessed critical advances in understanding Maleyl-CoA's metabolic roles. Ornston's group at Yale established its position in the β-ketoadipate pathway through enzymatic studies of Acinetobacter calcoaceticus, demonstrating that maleylacetate reductase required NADH and specifically acted on the CoA-thioester. Simultaneously, Sparnins and Chapman purified the first maleyl-CoA isomerase from Bacillus species, revealing its glutathione cofactor dependence—a finding that connected sulfur biochemistry to aromatic catabolism. The catalytic mechanism remained controversial until 1985 when Mueller and colleagues used ^2^H-NMR to prove that isomerization proceeded via glutathione conjugation at C3 followed by syn-elimination, rather than direct proton transfer [3].
The molecular era commenced in 1993 with the cloning of the fumC gene (encoding maleylacetate reductase) from Ralstonia eutropha by van der Meer's group, followed by the expression and characterization of human maleyl-CoA isomerase in 2007 by Nowicka and colleagues. Landmark structural insights emerged in 2010 when Alphey et al. solved the crystal structure of Rhodobacter sphaeroides malyl-CoA lyase (Mcl1), revealing its unexpected promiscuity toward both malyl-CoA and β-methylmalyl-CoA substrates. This explained how single enzymes could process both linear and branched-chain derivatives through conserved active-site geometries [2] [3].
Table 2: Historical Milestones in Maleyl-CoA Research
Year | Discovery | Researchers | Significance |
---|---|---|---|
1969 | Identification as cis-aconitate decarboxylation product | Hopper & Chapman | First structural characterization |
1973 | Role in β-ketoadipate pathway established | Ornston et al. | Defined catabolic sequence in bacteria |
1978 | Glutathione-dependent isomerization mechanism | Sparnins & Chapman | Revealed novel enzymatic strategy for cis-trans isomerization |
1985 | ^2^H-NMR elucidation of isomerization mechanism | Mueller et al. | Confirmed thiol-adduct intermediate |
1993 | Cloning of first fumC gene (maleylacetate reductase) | van der Meer et al. | Enabled genetic analysis of degradation pathways |
2010 | Crystal structure of malyl-CoA/β-methylmalyl-CoA lyase | Alphey et al. | Explained substrate promiscuity through structural biology |
2013 | Human malonyl-CoA decarboxylase structure solved | Froese et al. | Revealed unexpected homology to GNAT superfamily |
2023 | Novel MLYCD mutations linked to metabolic disorders | Multiple groups | Expanded understanding of human Maleyl-CoA-related pathologies |
Maleyl-CoA exhibits distinctive physicochemical behaviors arising from its hybrid structure. The compound is moderately soluble in aqueous buffers (≈15 mM at pH 7.0) but shows limited stability, with a half-life of approximately 3 hours at physiological pH and temperature due to thioester hydrolysis and intramolecular cyclization. Its acid dissociation constants (pK~a~ values) reflect three ionizable groups: the primary phosphate (pK~a1~ ≈1.5), secondary phosphate (pK~a2~ ≈6.4), and the maleate α-carboxyl (pK~a3~ ≈3.8), with the β-carboxyl remaining protonated below pH 10. This trianionic character at neutral pH (charge: -3 to -4) facilitates interactions with basic residue clusters in enzyme active sites [1] [6].
Spectroscopically, Maleyl-CoA displays characteristic UV-Vis signatures: a λ~max~ at 260 nm (ε = 16.8 mM^−1^cm^−1^) from the adenine moiety, with a weaker absorption shoulder at 230 nm (ε = 4.3 mM^−1^cm^−1^) attributed to the conjugated enoate system. The ^1^H-NMR spectrum (D~2~O, 500 MHz) reveals diagnostic vinyl proton resonances at δ 6.25 ppm (dd, J=12.5, 1.8 Hz, 1H) and δ 6.89 ppm (dd, J=12.5, 1.8 Hz, 1H), showing the characteristic coupling pattern of cis-disubstituted alkenes. The redox behavior is particularly notable: the enoate system undergoes reversible reduction at E°' = -0.32 V (vs. SHE) at pH 7.0, enabling its function as an electron acceptor in enzymatic reactions [1] [6].
Chemically, Maleyl-CoA participates in five core reactions:
The kinetic lability of its thioester bond (ΔG°'hydrolysis ≈ -31.4 kJ/mol) provides thermodynamic driving force for enzymatic transformations, while the electron-deficient vinyl group acts as a Michael acceptor for cellular nucleophiles. This electrophilicity necessitates rapid enzymatic processing to prevent nonspecific adduct formation with proteins like albumin (K~d~ ≈ 45 μM) or glutathione (second-order rate constant: 0.18 M^−1^s^−1^ at pH 7.4). The chemodynamic profile explains both its metabolic utility and toxicity in pathological accumulations [1] [3] [6].
Table 3: Physicochemical Properties of Maleyl-CoA
Property | Value/Condition | Method/Notes |
---|---|---|
Solubility (H~2~O) | 15 ± 2 mM (pH 7.0, 25°C) | Ultrafiltration-LC/MS |
pKa Values | 1.5 (primary phosphate), 3.8 (α-COOH), 6.4 (secondary phosphate) | Potentiometric titration |
UV-Vis λ~max~ | 260 nm (ε=16.8 mM^−1^cm^−1^), shoulder 230 nm | Phosphate buffer, pH 7.2 |
^1^H-NMR (D~2~O) | δ 6.25 (1H, dd), 6.89 (1H, dd) | Vinyl protons; 500 MHz |
Thioester Hydrolysis t~1/2~ | 3.1 h (pH 7.4, 37°C) | HPLC monitoring |
Reduction Potential | -0.32 V (vs. SHE, pH 7.0) | Cyclic voltammetry at glassy carbon electrode |
Electrophilicity (ω) | 1.87 eV | DFT calculation (B3LYP/6-311++G**) |
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